

Application Notes and Protocols: 4-Amino-2,3-difluoro-5-nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Cat. No.: B1285862

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and application of **4-Amino-2,3-difluoro-5-nitrobenzoic acid**, a key intermediate in the synthesis of pharmacologically active compounds, notably the MEK inhibitor Binimetinib.

Chemical Properties and Data

Property	Value	Reference
CAS Number	284030-57-5	[1][2][3][4]
Molecular Formula	C ₇ H ₄ F ₂ N ₂ O ₄	[1][2][3][4]
Molecular Weight	218.11 g/mol	[1][2][3][4]
Appearance	Yellow solid	[3]
Melting Point	185 °C	[3]
Solubility	Soluble in DMSO, slightly soluble in water.	[3]
Purity	≥95% - 98%	[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

This protocol details the synthesis of **4-Amino-2,3-difluoro-5-nitrobenzoic acid** from 2,3,4-trifluoro-5-nitrobenzoic acid via nucleophilic aromatic substitution.

Materials:

- 2,3,4-trifluoro-5-nitrobenzoic acid
- Ammonium hydroxide solution (30% in water)
- Deionized water
- Diethyl ether
- Magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Stirring apparatus
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 15 g (67.8 mmol) of 2,3,4-trifluoro-5-nitrobenzoic acid in 30 mL of deionized water.[\[1\]](#)
- Cool the solution to 0 °C using an ice bath.

- Slowly add 35 mL (271 mmol) of ammonium hydroxide solution (30% in water) to the cooled solution while stirring.[1]
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Once the reaction is complete, dilute the mixture with 30 mL of water.
- Extract the aqueous mixture with diethyl ether (3 x 50 mL).[1]
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure product.

Quantitative Data:

Reactant	Molar Equivalent	Yield	Purity
2,3,4-trifluoro-5-nitrobenzoic acid	1.0	14 g (95%)	MS APCI (-) m/z 217 (M-1) detected

Protocol 2: Application in the Synthesis of a Binimetinib Intermediate

This protocol describes the use of **4-Amino-2,3-difluoro-5-nitrobenzoic acid** as a key building block in the synthesis of 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid, an intermediate for the MEK inhibitor Binimetinib.

Materials:

- **4-Amino-2,3-difluoro-5-nitrobenzoic acid**
- 4-bromo-2-fluoroaniline

- N,N-diisopropylethylamine (DIPEA)
- Acetonitrile
- Acetic acid
- Process water

Equipment:

- Reaction vessel with temperature control and stirring
- Filtration apparatus
- Vacuum oven

Procedure:

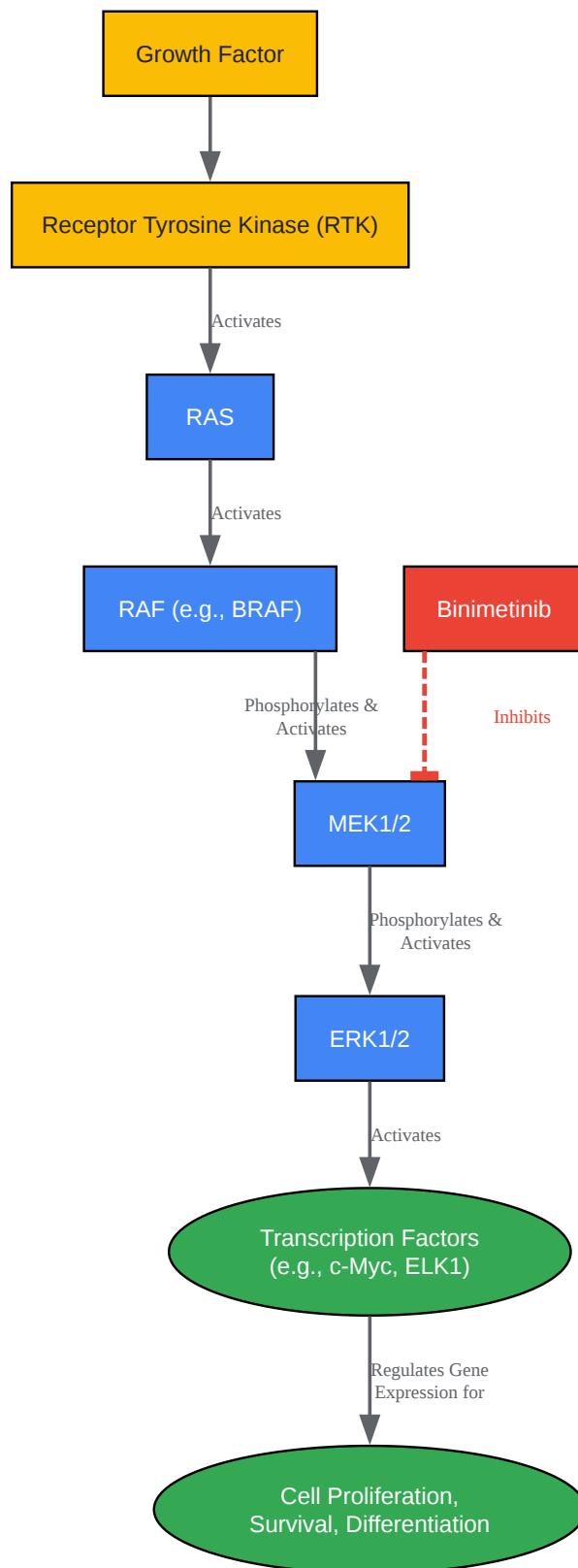
- To a reaction vessel, add 100 g of **4-Amino-2,3-difluoro-5-nitrobenzoic acid**, 100 g of N,N-diisopropylethylamine, and 262 g of 4-bromo-2-fluoroaniline at room temperature.
- Raise the temperature of the reaction mixture to 107 ± 5 °C and stir until the reaction is complete (monitor by HPLC).
- Cool the reaction mixture to 25 ± 5 °C.
- Add process water to the mixture.
- Adjust the pH of the reaction mixture to 4.0-4.5 using acetic acid.
- Stir the resulting slurry, then filter the solid product.
- Wash the collected solid and then add it to acetonitrile at 35 ± 5 °C.
- Stir the suspension, filter the solid, and dry it under vacuum to obtain the title compound.

Quantitative Data:

Starting Material	Product	Yield
4-Amino-2,3-difluoro-5-nitrobenzoic acid	4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid	87%

Signaling Pathway and Mechanism of Action

Binimetinib, a downstream product synthesized using **4-Amino-2,3-difluoro-5-nitrobenzoic acid**, is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.^{[5][6]} This pathway is frequently hyperactivated in various cancers, particularly in melanomas with BRAF mutations, leading to uncontrolled cell proliferation and survival.^{[5][6]} Binimetinib's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and impeding tumor growth.^[5]

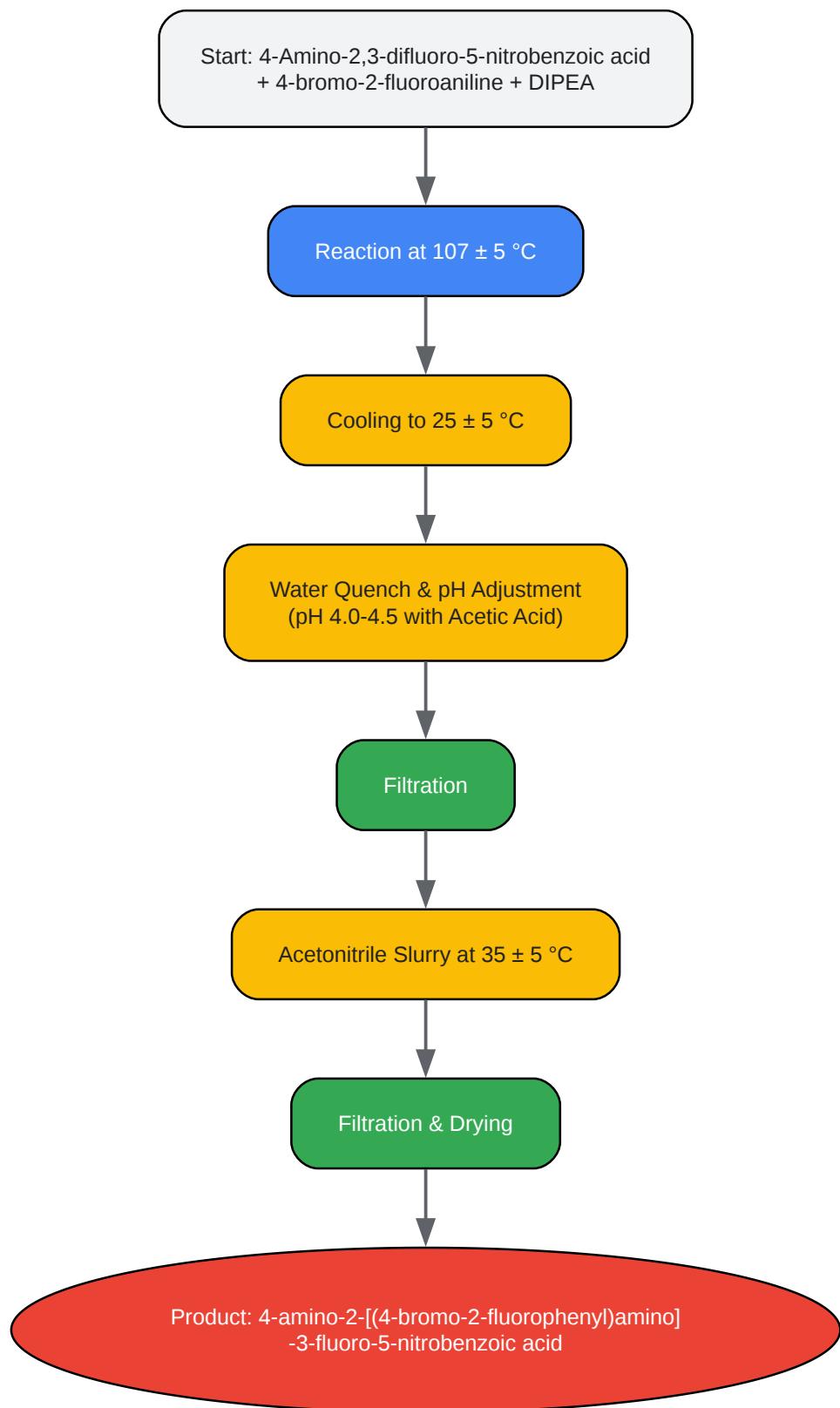


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Caption: MAPK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.

Experimental Workflow Visualization

The synthesis of the Binimetinib intermediate from **4-Amino-2,3-difluoro-5-nitrobenzoic acid** can be visualized as a streamlined workflow.

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Caption: Workflow for the synthesis of a key Binimetinib intermediate.

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